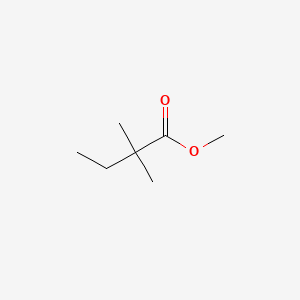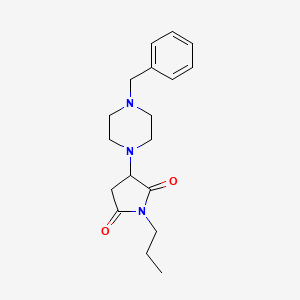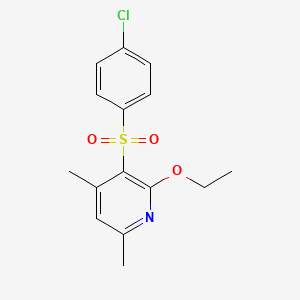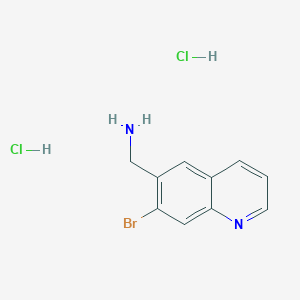
(7-Bromoquinolin-6-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-Bromoquinolin-6-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1423025-39-1 . It is used in research and is available from various manufacturers .
Molecular Structure Analysis
The molecular weight of “this compound” is 310.02 . The InChI code for this compound is 1S/C10H9BrN2.2ClH/c11-9-5-10-7 (2-1-3-13-10)4-8 (9)6-12;;/h1-5H,6,12H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, comparable to first-line drugs, indicating their potential as novel antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activity
Some novel quinoline derivatives have shown attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, including leukemia, neuroblastoma, hepatoma, and breast cancer. This suggests their potential utility in cancer treatment (Károlyi et al., 2012).
Catalysis
Quinoline-based ruthenium complexes have been synthesized and applied in efficient transfer hydrogenation reactions. These complexes exhibit excellent conversions and high turnover frequencies, demonstrating their utility in catalytic applications (Karabuğa et al., 2015).
Synthesis of Quinoline Derivatives
Research has focused on the synthesis of quinoline derivatives, including methods for bromination and the preparation of key intermediates for pharmaceutical applications. These synthetic methods are crucial for developing new compounds with potential biological activities (Şahin et al., 2008).
Antibacterial Activity
New quinoline derivatives have been synthesized and showed good antibacterial activity, highlighting their potential as antibacterial agents. The structure-activity relationship of these compounds provides insight into designing more effective antibacterial drugs (Zhi, 2010).
Stroke Treatment
Quinoline nitrones have been explored for the treatment of stroke, showcasing promising therapeutic applications due to their potent thrombolytic activity, free radicals scavenging power, and neuroprotection. These compounds represent a novel approach to stroke therapy (Marco-Contelles, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(7-bromoquinolin-6-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12;;/h1-5H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMKRYSLQVBTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
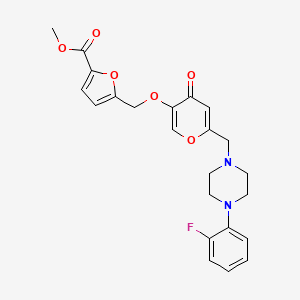
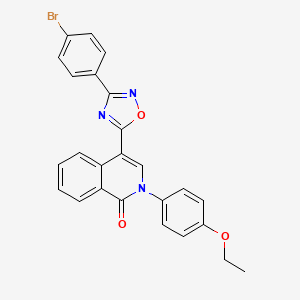
![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)
![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide](/img/structure/B2771011.png)

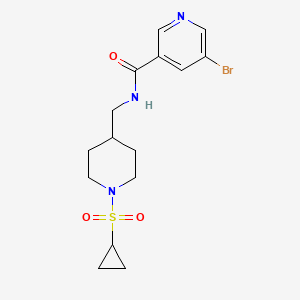
![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)

![Ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2771017.png)
